BenchChemオンラインストアへようこそ!

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Lipophilicity ADME Physicochemical profiling

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a heterocyclic building block combining an imidazo[1,2-a]pyridine core with a bromine substituent at position 3 and a bulky tert-butyl group at position 2. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the tert-butyl group imparts distinct steric and electronic properties that differentiate this compound from simpler 3-bromoimidazo[1,2-a]pyridine analogs.

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
CAS No. 904813-48-5
Cat. No. B1341107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
CAS904813-48-5
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N2C=CC=CC2=N1)Br
InChIInChI=1S/C11H13BrN2/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,1-3H3
InChIKeyIPHJVOCATFFPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-tert-butylimidazo[1,2-a]pyridine (CAS 904813-48-5): Procurement-Relevant Physicochemical and Reactivity Profile


3-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a heterocyclic building block combining an imidazo[1,2-a]pyridine core with a bromine substituent at position 3 and a bulky tert-butyl group at position 2 [1]. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the tert-butyl group imparts distinct steric and electronic properties that differentiate this compound from simpler 3-bromoimidazo[1,2-a]pyridine analogs .

Why 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine Cannot Be Interchanged with Unsubstituted or Less-Hindered Analogs


The presence of the 2-tert-butyl group substantially alters the physicochemical and steric profile of the imidazo[1,2-a]pyridine scaffold relative to 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0) or 2-alkyl analogs. Differences in lipophilicity (LogP), basicity (pKa), and molecular packing density directly affect solubility, formulation behavior, and passive membrane permeability in biological assays. Furthermore, the steric bulk of the tert-butyl substituent modulates the reactivity of the adjacent C–Br bond in palladium-catalyzed cross-couplings, a phenomenon documented for the imidazo[1,2-a]pyridine series [1]. Consequently, substituting a less-hindered or non-tert-butyl analog risks altering reaction kinetics, product selectivity, and downstream biological readouts, undermining reproducibility in library synthesis and SAR campaigns.

Quantitative Differentiation Evidence for 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine vs. Closest Analogs


Lipophilicity (LogP) Comparison: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine vs. 3-Bromoimidazo[1,2-a]pyridine

The experimental LogP of 3-bromo-2-tert-butylimidazo[1,2-a]pyridine is 3.69 , whereas 3-bromoimidazo[1,2-a]pyridine (lacking the tert-butyl group) exhibits a LogP of 2.10 [1]. This represents a ΔLogP of +1.59 units, indicating substantially higher lipophilicity conferred by the tert-butyl substituent.

Lipophilicity ADME Physicochemical profiling

Basicity (pKa) Shift Induced by the 2-tert-Butyl Substituent

The predicted pKa (most basic center) of 3-bromo-2-tert-butylimidazo[1,2-a]pyridine is 6.78 ± 0.50 , whereas 3-bromoimidazo[1,2-a]pyridine has a predicted pKa of 3.85 ± 0.50 . The +2.93 unit increase in basicity arises from the electron-donating inductive effect of the tert-butyl group.

Ionization state Solubility Drug-likeness

Steric Modulation of Cross-Coupling Reactivity by the 2-tert-Butyl Group

Kazock et al. (2005) demonstrated that the nature of the 2-substituent on 8-haloimidazo[1,2-a]pyridines significantly influences the rate and efficiency of Suzuki–Miyaura cross-coupling [1]. The tert-butyl group, as the bulkiest substituent studied, is expected to slow oxidative addition at the adjacent C–Br bond relative to less hindered substituents (e.g., methyl or phenyl). This steric effect can be exploited to achieve chemoselective coupling in polyhalogenated systems, where the 3-bromo-2-tert-butyl combination provides a uniquely differentiated reactivity profile.

Cross-coupling kinetics Steric hindrance Synthetic strategy

Optimal Use Cases for 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine Based on Differential Evidence


Fragment-Based Drug Discovery Requiring Enhanced Membrane Permeability

The elevated LogP (3.69 vs. 2.10 for the non-tert-butyl analog) [1] makes this compound a preferred fragment when the design hypothesis requires passive diffusion across lipid bilayers. Use in cellular phenotypic screens or intracellular target engagement assays where higher lipophilicity is desirable.

pH-Dependent Formulation Development

The pKa shift to 6.78 (vs. 3.85 for the unsubstituted analog) means the compound is predominantly unionized at pH 7.4, simplifying buffer selection for in vitro pharmacology experiments and reducing salt-formation complexity during early formulation.

Sequential and Chemoselective Cross-Coupling Strategies

The steric bulk of the tert-butyl group provides a kinetic barrier to oxidative addition at the C–Br bond [2], enabling chemoselective coupling in substrates bearing multiple halogen substituents. This property is critical for constructing complex, poly-functionalized imidazo[1,2-a]pyridine libraries in medicinal chemistry.

Building Block Procurement for SAR Expansion Campaigns

As a single, commercially available intermediate (e.g., from ChemBridge, Hit2Lead) [3], this compound combines a reactive bromine handle with a conformationally restricted hydrophobic anchor. Procuring this specific analog ensures consistency in downstream SAR exploration, avoiding the confounding effects introduced by less-lipophilic or less-hindered alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.